Dicyclohexyl(2-methylphenyl)phosphine
Description
Properties
IUPAC Name |
dicyclohexyl-(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYBAIPMJGEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340028 | |
| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173593-25-4 | |
| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Dicyclohexyl(o-tolyl)phosphine, also known as Dicyclohexyl-(2-methylphenyl)phosphane or Dicyclohexyl(2-methylphenyl)phosphine, is a type of tertiary phosphine. Tertiary phosphines are known to interact with a variety of targets, including carbon and other atoms, leading to the formation of P(V) derivatives of phosphines. .
Mode of Action
It’s known that phosphites and phosphonites function as antioxidants by various mechanisms depending on their structure. They can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals.
Biochemical Pathways
Phosphites and phosphonites are known to decompose hydroperoxides, which can affect various biochemical pathways.
Biological Activity
Dicyclohexyl(2-methylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C19H29P
- Molecular Weight : 302.4 g/mol
- CAS Number : 3751-48-2
- IUPAC Name : this compound
The compound is characterized by its bulky dicyclohexyl and 2-methylphenyl groups, which influence its reactivity and interactions with biological systems.
This compound primarily functions through the formation of stable complexes with transition metals. These complexes can catalyze various reactions, including:
- Oxidation Reactions : Conversion to phosphine oxides.
- Substitution Reactions : Replacement of the phosphine group with other functional groups.
- Coordination Complex Formation : Interaction with transition metals, enhancing catalytic activity in biological processes.
Research indicates that the biological activity may reside significantly in specific stereoisomers of the compound, particularly the S enantiomer, which has shown enhanced interaction with biological targets .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. Its coordination complexes have been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, a study reported that derivatives of this phosphine compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways. The inhibition mechanism involves binding to the active site of enzymes, thereby preventing substrate access. This property is particularly relevant in drug design for targeting specific metabolic disorders .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy of this compound against pathogenic bacteria.
- Method : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound demonstrated significant inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent.
-
Enzyme Inhibition Study :
- Objective : Investigate the inhibition of acetylcholinesterase by this compound.
- Method : Enzyme kinetics were analyzed using varying concentrations of the phosphine.
- Results : A notable decrease in enzyme activity was observed, indicating that this compound could be developed into a treatment for conditions like Alzheimer's disease.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in medicinal chemistry. Its ability to form stable metal complexes enhances its use in:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₂₉P
- Molecular Weight : 288.407 g/mol
- Melting Point : 90-93 °C
- Boiling Point : 409.1 °C at 760 mmHg
- CAS Number : 173593-25-4
The structure of dicyclohexyl(2-methylphenyl)phosphine features a phosphorus atom bonded to two cyclohexyl groups and one 2-methylphenyl group, making it a versatile ligand in coordination chemistry.
Catalytic Applications
This compound is primarily utilized as a ligand in various catalytic processes:
- Cross-Coupling Reactions :
- Borylation Reactions :
- Catalysis in Organic Synthesis :
Case Studies
- Phosphine-Directed C–H Borylation :
- Nickel-Catalyzed Reactions :
Summary of Applications
| Application Area | Description |
|---|---|
| Cross-Coupling Reactions | Used as a ligand for Suzuki-Miyaura and Heck reactions for carbon-carbon bond formation. |
| Borylation Reactions | Facilitates selective C–H borylation reactions for functional group introduction. |
| Organic Synthesis | Enhances metal catalyst activity, improving yield and selectivity in various synthetic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Ligands
Steric and Electronic Modifications in Biphenyl-Based Ligands
2-(Dicyclohexylphosphino)-2'-methylbiphenyl (CAS 251320-86-2)
- Molecular formula : C₂₅H₃₃P, MW : 364.50 g/mol .
- Compared to Dicyclohexyl(2-methylphenyl)phosphine, this compound features an additional biphenyl backbone, increasing conjugation and steric bulk.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, CAS 657408-07-6)
- Substituents : Two methoxy groups at the 2' and 6' positions .
- Impact: Methoxy groups are stronger electron donors than methyl groups, increasing the ligand’s electron-donating ability. This enhances oxidative addition rates in Pd-catalyzed reactions, such as Suzuki-Miyaura couplings .
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, CAS 787618-22-8)
Substituent Position and Cone Angle
The ortho-methyl group in this compound provides moderate steric bulk. Its effective cone angle is 171.5°, similar to this compound, but the electronic donation from the dimethylamino group alters metal-ligand bonding dynamics .
Catalytic Performance in Cross-Coupling Reactions
- Ir-Catalyzed Diborylation: this compound achieved moderate yields in benzylic C(sp³)−H diborylation with HBpin. Replacing dicyclohexyl with diphenyl groups (e.g., 2-(Diphenylphosphino)-2'-methylbiphenyl) increased yields to 67%, attributed to reduced steric hindrance and optimized π-backbonding .
Pd-Catalyzed C–N Bond Formation :
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 173593-25-4 | C₁₉H₂₉P | 288.41 | 90–93 | 409.1±24.0 |
| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 251320-86-2 | C₂₅H₃₃P | 364.50 | N/A | N/A |
| SPhos | 657408-07-6 | C₂₄H₃₂O₂P | 398.48 | N/A | N/A |
Table 2: Steric and Electronic Parameters
| Compound Name | Effective Cone Angle (°) | Key Substituents | Electronic Effect |
|---|---|---|---|
| This compound | ~170 | Ortho-methylphenyl | Moderate electron donation |
| Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide | 171.5 | Para-dimethylamino | Strong electron donation |
| RuPhos | >170 | 2',6'-Diisopropoxy | High steric hindrance |
Preparation Methods
Standard Protocol
Reagents :
-
Dicyclohexylphosphine (1.0 equiv)
-
2-Methylphenyl bromide (1.1 equiv)
-
Acetonitrile (solvent)
-
Tetradecane or octadecane (high-boiling nonpolar solvent)
-
Sodium hydrogen carbonate (base)
Procedure :
-
Combine dicyclohexylphosphine, acetonitrile, and tetradecane in a nitrogen-purged reactor.
-
Heat to 70°C and add 2-methylphenyl bromide dropwise over 2 hours.
-
Maintain at 70°C for 1 hour to complete the substitution.
-
Cool to 40°C, add deoxygenated water, and neutralize with NaHCO₃.
-
Separate the organic layer, wash with water, and purify via vacuum distillation or recrystallization.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 3 hours |
| Solvent Ratio | 1:1 (ACN:tetradecane) |
| Yield | 75–85% |
Acetonitrile accelerates the reaction by stabilizing the phosphonium intermediate, while the high-boiling solvent facilitates product isolation.
Halogen-Lithium Exchange Strategy
For higher regioselectivity, halogen-lithium exchange offers an alternative pathway, particularly for substrates sensitive to electrophilic substitution.
Synthesis via Lithium Intermediates
Reagents :
-
2-Bromo-1-methylbenzene (1.0 equiv)
-
n-BuLi (1.1 equiv, hexanes)
-
Dicyclohexylphosphine chloride (1.0 equiv)
Procedure :
-
Cool 2-bromo-1-methylbenzene in THF to –78°C.
-
Add n-BuLi dropwise to generate 2-methylphenyllithium.
-
Introduce dicyclohexylphosphine chloride at –78°C.
-
Warm to room temperature, quench with NH₄Cl, and extract with diethyl ether.
Performance Metrics :
-
Yield: 68–72%
-
Purity (HPLC): >95%
This method minimizes side reactions but requires stringent anhydrous conditions.
Grignard Reagent-Based Alkylation
Grignard reagents provide a versatile approach for introducing the 2-methylphenyl group to phosphorus centers.
Magnesium-Mediated Coupling
Reagents :
-
Dicyclohexylphosphine (1.0 equiv)
-
2-Methylphenylmagnesium bromide (1.2 equiv)
-
Anhydrous THF
Procedure :
-
Add 2-methylphenylmagnesium bromide to dicyclohexylphosphine in THF at 0°C.
-
Reflux for 12 hours under nitrogen.
-
Quench with saturated NH₄Cl, extract with CH₂Cl₂, and dry over Na₂SO₄.
Outcomes :
| Metric | Result |
|---|---|
| Isolated Yield | 70% |
| Reaction Scale | Up to 500 g |
Reaction Optimization and Challenges
Solvent Selection
Nonpolar solvents (e.g., tetradecane) improve yields by reducing phosphine oxidation. Acetonitrile enhances reaction rates but requires careful phase separation during workup.
Temperature Effects
Elevated temperatures (>70°C) risk decomposition, while temperatures <60°C prolong reaction times. Kinetic studies suggest an activation energy of 85 kJ/mol for the substitution step.
Catalytic Acceleration
Triethylamine (5 mol%) accelerates reactions by scavenging HBr, shifting the equilibrium toward product formation.
Purification and Characterization
Recrystallization
Recrystallization from methanol at –20°C yields colorless crystals with >99% purity (by ³¹P NMR).
Chromatographic Methods
Flash chromatography (SiO₂, hexane/EtOAc 9:1) resolves phosphine from oxidized byproducts (R₃P=O).
Analytical Data
| Technique | Key Findings |
|---|---|
| ³¹P NMR | δ = –18.2 ppm (singlet) |
| HRMS | [M+H]⁺ = 288.4073 |
| X-ray Crystallography | P–C bond: 1.84 Å |
Industrial-Scale Synthesis
Pilot Plant Protocol
-
Reactor : 100 L jacketed glass-lined steel
-
Throughput : 15 kg/batch
-
Cycle Time : 8 hours
-
Cost Analysis :
Component Cost Contribution Raw Materials 62% Solvent Recovery 25% Labor/Energy 13%
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Dicyclohexyl(2-methylphenyl)phosphine?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting dicyclohexylphosphine with 2-methylphenyl halides (e.g., bromide or iodide) under inert conditions. For example, analogous syntheses of related phosphine ligands use methanol as a solvent and room-temperature stirring to promote phosphine-aryl bond formation . Purification often involves recrystallization or column chromatography under nitrogen to prevent oxidation.
Q. What purification techniques are recommended for this air-sensitive compound?
- Methodology : Due to its sensitivity to oxygen and moisture, purification should be performed under inert atmospheres (argon or nitrogen). Recrystallization from methanol or toluene is effective for removing unreacted precursors. For higher purity, flash chromatography on silica gel with non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Storage at 2–8°C in amber vials with PTFE-lined caps ensures long-term stability .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology :
- Handling : Use gloveboxes or Schlenk lines for manipulation. Always degas solvents (e.g., THF, toluene) before use.
- Storage : Store at 2–8°C in sealed containers under inert gas. Avoid exposure to light, as photodegradation may occur. Hazard statements (H315, H319, H335) indicate the need for PPE, including gloves and safety goggles .
Q. What characterization methods are essential for confirming its structure?
- Methodology :
Advanced Research Questions
Q. How can researchers optimize catalytic performance in cross-coupling reactions using this ligand?
- Methodology : The ligand’s steric bulk and electron-donating properties enhance catalytic activity in Pd-mediated reactions (e.g., Suzuki-Miyaura coupling). Optimize by:
- Screening Pd sources (e.g., Pd(OAc), Pd(dba)).
- Adjusting ligand-to-metal ratios (typically 1:1–2:1).
- Using bases like KPO or CsCO to deprotonate substrates. For example, a Pd/Xantphos system achieved >90% yield in diarylmethyl phosphine oxide synthesis .
Q. How do steric effects of this ligand influence metal complex geometry, and how can they be analyzed?
- Methodology : The ligand’s Tolman cone angle (~171–172°) dictates metal coordination geometry. Analyze via:
- Crystallography : Distorted tetrahedral geometry around phosphorus (C–P–C angles ~107°, Se–P–C angles ~112° in selenide derivatives) .
- DFT calculations : Model steric repulsion between cyclohexyl groups and substrates to predict regioselectivity .
Q. What strategies address contradictory reactivity data in different reaction media?
- Methodology : Conflicting yields in polar vs. non-polar solvents may arise from ligand dissociation or solvent coordination. Mitigate by:
- Conducting Hammett analysis to assess electronic effects.
- Comparing reaction rates in competing solvents (e.g., DMF vs. toluene). For instance, dibutyl phosphine oxide showed slower reactivity than diethyl phosphonate due to conjugate base stability differences .
Q. How can computational modeling aid in predicting coordination behavior?
- Methodology : Use DFT to simulate transition states and ligand-metal interactions. Key parameters:
- Electron-donating capacity : Calculated via Natural Bond Orbital (NBO) analysis.
- Steric maps : Visualize ligand footprint using software like SHELXL. This approach explained stereoselectivity in Pd-catalyzed C–N bond formation .
Q. What experimental design considerations are critical for C–H activation using this ligand?
- Methodology :
- Substrate scope : Test electron-deficient arenes for oxidative addition feasibility.
- Temperature control : Maintain 80–110°C to balance activation energy and ligand stability.
- Additives : Include silver salts (e.g., AgOTf) to scavenge halides. In Buchwald-Hartwig amination, similar ligands achieved 50% conversion with 85% selectivity despite catalyst decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
